2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoroethylamine with 1-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: This compound has a similar structure but with a trifluoro group instead of a difluoro group.
2-(1-methylpiperidin-4-yl)ethan-1-amine: This compound lacks the difluoro group, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol: This compound has a hydroxyl group instead of an amine group, affecting its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine is unique due to the presence of the difluoroethylamine group, which imparts specific chemical properties and reactivity. This makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H16F2N2 |
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Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)8(9,10)6-11/h7H,2-6,11H2,1H3 |
InChI Key |
WDPHSQCBGKWKFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CN)(F)F |
Origin of Product |
United States |
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